N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tubulin Polymerization Inhibition and Anticancer Activity
Research has identified derivatives of triazoloquinazolinone, closely related to the compound of interest, as potent inhibitors of tubulin polymerization, showcasing significant anticancer activity across various cancer cell lines. These compounds have been shown to induce cell shape changes and inhibit cell migration and tube formation, pointing towards their potential as vascular disrupting agents in cancer therapy (Driowya et al., 2016).
Antimicrobial Applications
Triazole derivatives have been synthesized from reactions involving various primary amines and ester ethoxycarbonylhydrazones, demonstrating good to moderate antimicrobial activities against several microorganisms. This area of research suggests that modifications of the triazoloquinazoline structure can yield compounds with significant antimicrobial properties (Bektaş et al., 2007).
Antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This research indicates the potential of such compounds in developing new classes of H1-antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2009).
Tyrosine Kinase Inhibition for Cancer Treatment
ZD6474, a novel tyrosine kinase inhibitor with a structure related to triazoloquinazoline, has been studied for its anti-angiogenic and anti-tumor activities, showing promise in pharmacokinetic studies for cancer treatment. This line of research underscores the importance of such compounds in therapeutic strategies targeting cancer (Zirrolli et al., 2005).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16(2)17-11-13-20(14-12-17)34(31,32)25-24-27-23(26-18-7-6-8-19(15-18)33-3)21-9-4-5-10-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJDNYQAFDUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.